ML-030 ML-030 3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a member of triazoles.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0535702
InChI: InChI=1S/C20H20N4O4S/c1-25-13-6-8-16(26-2)14(10-13)19-21-22-20-24(19)23-15(11-29-20)12-5-7-17(27-3)18(9-12)28-4/h5-10H,11H2,1-4H3
SMILES: COC1=CC(=C(C=C1)OC)C2=NN=C3N2N=C(CS3)C4=CC(=C(C=C4)OC)OC
Molecular Formula: C20H20N4O4S
Molecular Weight: 412.5 g/mol

ML-030

CAS No.:

Cat. No.: VC0535702

Molecular Formula: C20H20N4O4S

Molecular Weight: 412.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

ML-030 -

Specification

Molecular Formula C20H20N4O4S
Molecular Weight 412.5 g/mol
IUPAC Name 3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Standard InChI InChI=1S/C20H20N4O4S/c1-25-13-6-8-16(26-2)14(10-13)19-21-22-20-24(19)23-15(11-29-20)12-5-7-17(27-3)18(9-12)28-4/h5-10H,11H2,1-4H3
Standard InChI Key DZAUSKKPHXFGNN-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)C2=NN=C3N2N=C(CS3)C4=CC(=C(C=C4)OC)OC
Canonical SMILES COC1=CC(=C(C=C1)OC)C2=NN=C3N2N=C(CS3)C4=CC(=C(C=C4)OC)OC
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

ML-030 belongs to the triazolothiadiazine class of compounds, characterized by a fused triazole-thiadiazine ring system substituted with dimethoxyphenyl groups. Its molecular formula, C20H20N4O4S\text{C}_{20}\text{H}_{20}\text{N}_{4}\text{O}_{4}\text{S}, corresponds to a molecular weight of 412.46 g/mol . The compound’s canonical SMILES notation, COC1=C(OC)C=CC(C(CS2)=NN3C2=NN=C3C4=C(OC)C=CC(OC)=C4)=C1\text{COC1=C(OC)C=CC(C(CS2)=NN3C2=NN=C3C4=C(OC)C=CC(OC)=C4)=C1}, reflects its methoxy substituents at the 2,5- and 3,4-positions on the phenyl rings, which are critical for PDE4 binding affinity .

Physicochemical Properties

ML-030 exists as a light-yellow solid with a purity of ≥98.04% . Its solubility profile indicates moderate dissolution in DMSO (50 mg/mL or 121.22 mM), though ultrasonic agitation is recommended to achieve homogeneous solutions . The compound is stable at -20°C for at least one month, with extended storage at -80°C preserving integrity for up to six months .

Table 1: Key Physicochemical Properties of ML-030

PropertyValue
Molecular Weight412.46 g/mol
Purity≥98.04%
Solubility (DMSO)50 mg/mL (121.22 mM)
Storage Conditions-20°C (short-term), -80°C (long-term)
CAS Number1013750-77-0

Pharmacological Profile and Mechanism of Action

PDE4 Inhibition and Isoform Selectivity

ML-030 acts as a competitive inhibitor of PDE4, an enzyme responsible for hydrolyzing cAMP to AMP. By elevating intracellular cAMP levels, it modulates downstream signaling pathways involving protein kinase A (PKA) and cAMP-response element-binding protein (CREB), which regulate inflammation and immune cell activity .

Table 2: IC50 Values of ML-030 Against PDE4 Isoforms

PDE4 IsoformIC50 (nM)
PDE4A6.7
PDE4A112.9
PDE4B148.2
PDE4B237.2
PDE4C1452
PDE4D249.2

The compound exhibits nanomolar potency against PDE4A and PDE4B isoforms, with reduced activity against PDE4C1 (IC50 = 452 nM) . This selectivity aligns with structural studies suggesting that methoxy substituents enhance interactions with hydrophobic pockets in PDE4A/B catalytic domains .

Cell-Based Activity

In cellular assays, ML-030 demonstrates an EC50 of 18.7 nM for cAMP elevation, corroborating its efficacy in intact systems . This potency surpasses first-generation PDE4 inhibitors like rolipram (EC50 ~100 nM), highlighting its potential for therapeutic use at lower concentrations.

Research Applications and Preclinical Findings

Immunomodulation and Inflammation

PDE4 inhibitors are widely investigated for their anti-inflammatory effects in conditions such as chronic obstructive pulmonary disease (COPD) and psoriasis. ML-030’s preferential inhibition of PDE4B, which is highly expressed in immune cells, positions it as a candidate for attenuating cytokine release (e.g., TNF-α, IL-17) and neutrophilic inflammation .

COVID-19 and Cytokine Storm Mitigation

Synthesis and Optimization

The synthesis of ML-030 was first reported by Skoumbourdis et al. (2009) through a multi-step route involving cyclocondensation of thiosemicarbazides with α-bromoketones . Key optimizations included:

  • Ring Closure: Formation of the triazolothiadiazine core via copper-catalyzed intramolecular cyclization.

  • Methoxy Substitution: Introduction of dimethoxy groups at specific phenyl positions to enhance PDE4 binding.

  • Purification: Chromatographic isolation yielding ≥98% purity, critical for reproducible activity .

Stock ConcentrationVolume per 1 mg
1 mM2.424 mL
5 mM0.485 mL
10 mM0.242 mL

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